molecular formula C15H22N2O2 B3026506 tert-Butyl (1-benzylazetidin-3-yl)carbamate CAS No. 1000577-78-5

tert-Butyl (1-benzylazetidin-3-yl)carbamate

Cat. No.: B3026506
CAS No.: 1000577-78-5
M. Wt: 262.35
InChI Key: WWOIZPTXNMBINN-UHFFFAOYSA-N
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Description

tert-Butyl (1-benzylazetidin-3-yl)carbamate is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It is a heterocyclic compound that contains an azetidine ring, which is a four-membered nitrogen-containing ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-Butyl (1-benzylazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-benzylazetidine. One common method includes stirring the reaction mixture at room temperature (24°C) for 12 hours, followed by concentration under reduced pressure and purification by column chromatography to yield the desired product . The yield of this reaction is approximately 48%.

Chemical Reactions Analysis

tert-Butyl (1-benzylazetidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring can be opened or modified using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (1-benzylazetidin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (1-benzylazetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates or ligands, allowing it to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

tert-Butyl (1-benzylazetidin-3-yl)carbamate can be compared with other similar compounds, such as:

  • cis-(1-Benzylazetidine-2,4-diyl)dimethanol
  • Methyl 1-benzylazetidine-2-carboxylate
  • 1-Benzylazetidine-2-carboxamide
  • 1-Benzylazetidin-3-ol
  • (1-Benzylazetidin-3-yl)methanamine dihydrochloride

These compounds share the azetidine ring structure but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity .

Properties

IUPAC Name

tert-butyl N-(1-benzylazetidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)16-13-10-17(11-13)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOIZPTXNMBINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659978
Record name tert-Butyl (1-benzylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000577-78-5
Record name tert-Butyl (1-benzylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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